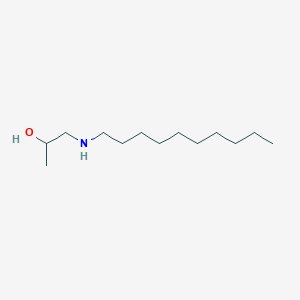
1-(Decylamino)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Decylamino)propan-2-OL is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of a decylamino group attached to the second carbon of a propanol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Decylamino)propan-2-OL can be synthesized through the reaction of 1-chloropropan-2-ol with decylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Decylamino)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
1-(Decylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The mechanism of action of 1-(Decylamino)propan-2-OL is primarily related to its surfactant properties. The decylamino group interacts with hydrophobic regions, while the hydroxyl group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane fluidity and protein stability.
Comparaison Avec Des Composés Similaires
1-Aminopropan-2-ol: An amino alcohol with similar properties but lacks the long hydrophobic decyl chain.
Decylamine: A primary amine with a long hydrophobic chain but lacks the hydroxyl group.
Propan-2-ol: A simple alcohol with a hydroxyl group but lacks the amino group and long hydrophobic chain.
Uniqueness: 1-(Decylamino)propan-2-OL is unique due to its combination of a long hydrophobic chain and both amino and hydroxyl functional groups. This combination imparts distinct surfactant properties, making it valuable in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
72648-55-6 |
|---|---|
Formule moléculaire |
C13H29NO |
Poids moléculaire |
215.38 g/mol |
Nom IUPAC |
1-(decylamino)propan-2-ol |
InChI |
InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-14-12-13(2)15/h13-15H,3-12H2,1-2H3 |
Clé InChI |
ASSOHGIOBRRHCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


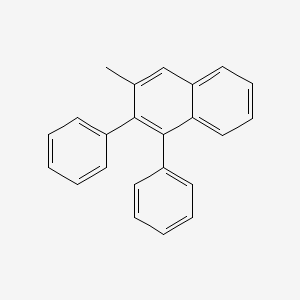
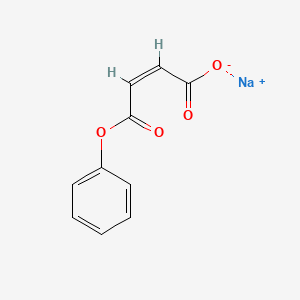
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
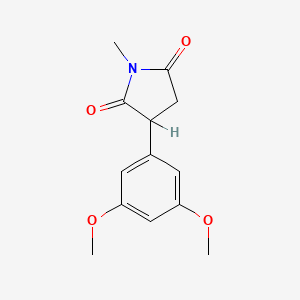
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)



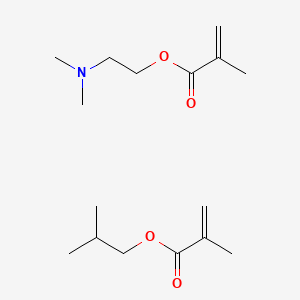
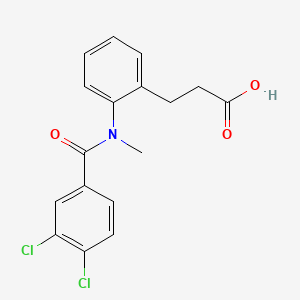
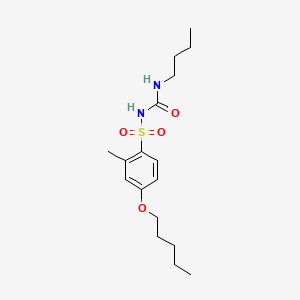
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

